5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde

Catalog No.
S8511436
CAS No.
M.F
C22H12N2O4S
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisopht...

Product Name

5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde

IUPAC Name

5-[4-(3,5-diformylphenyl)-2,1,3-benzothiadiazol-7-yl]benzene-1,3-dicarbaldehyde

Molecular Formula

C22H12N2O4S

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C22H12N2O4S/c25-9-13-3-14(10-26)6-17(5-13)19-1-2-20(22-21(19)23-29-24-22)18-7-15(11-27)4-16(8-18)12-28/h1-12H

InChI Key

JPMPJFBLOYFQGF-UHFFFAOYSA-N

SMILES

C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O

5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde is a complex organic compound characterized by its unique structure that incorporates a benzo[c][1,2,5]thiadiazole core linked to two isophthalaldehyde units. Its molecular formula is C22H12N2O4SC_{22}H_{12}N_{2}O_{4}S, and it has a molecular weight of approximately 464.40 g/mol. This compound is notable for its potential applications in materials science, particularly in the development of covalent organic frameworks (COFs) and other porous materials due to its ability to form imine linkages and its electron-deficient nature, which enhances its reactivity and utility in various chemical processes .

The primary chemical reaction involving 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde is the formation of imines through condensation reactions with amines. For instance, when reacted with cyclohexanediamine, it produces a stable imine product . This reaction is crucial for constructing more complex organic frameworks and materials.

While specific biological activity data on 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde is limited, compounds featuring benzo[c][1,2,5]thiadiazole moieties are often investigated for their potential in biological applications due to their electronic properties. They may exhibit fluorescence and photostability, making them suitable for bioimaging or sensing applications .

The synthesis of 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde typically involves multi-step organic reactions:

  • Formation of the Benzo[c][1,2,5]thiadiazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Aldehyde Functionalization: The introduction of isophthalaldehyde groups can be done via electrophilic aromatic substitution or similar methods that allow for the selective attachment of aldehyde functionalities to the core structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity material suitable for research and application .

5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde has several promising applications:

  • Covalent Organic Frameworks (COFs): It serves as a ligand in the formation of COFs which are used for gas storage and separation.
  • Photocatalysis: Its electron-deficient nature allows it to be utilized in photocatalytic systems for hydrogen evolution reactions.
  • Sensors: The compound's ability to form stable complexes makes it suitable for developing sensors for detecting various analytes .

Interaction studies involving 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde often focus on its reactivity with amines to form imines. These interactions are critical for understanding its role in forming larger supramolecular structures and materials. Additionally, studies may explore its interactions with various metal ions or other organic compounds to evaluate its potential in catalysis or as a sensor .

Several compounds share structural similarities with 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde:

Compound NameMolecular FormulaKey Features
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehydeC20H12N2O2SC_{20}H_{12}N_{2}O_{2}SUsed in COFs; exhibits high stability
4-(Benzo[c][1,2,5]thiadiazole-4-yl)isophthalic acidC17H12N2O4SC_{17}H_{12}N_{2}O_{4}SAcidic functional group; used in polymer synthesis
4-(Benzo[c][1,2,5]thiadiazole-4-yl)-3-methylbenzenamineC15H12N2SC_{15}H_{12}N_{2}SAmino group enhances reactivity; potential biological applications

The uniqueness of 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde lies in its dual aldehyde functionality combined with the electron-deficient thiadiazole core which allows for versatile chemical reactivity and applications in advanced materials science .

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Exact Mass

400.05177804 g/mol

Monoisotopic Mass

400.05177804 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-02-18

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